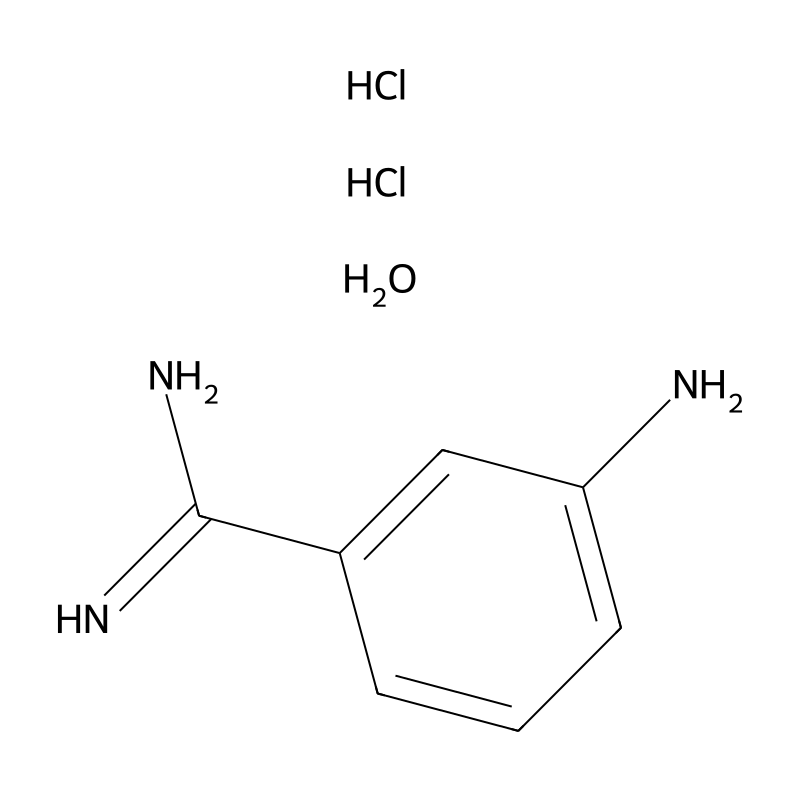

3-Aminobenzamidine dihydrochloride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Aminobenzamidine dihydrochloride hydrate is a chemical compound with the molecular formula CHClNO and a CAS number of 37132-68-6. It is a white to off-white crystalline powder that is soluble in water. This compound is primarily utilized in biochemical research and pharmaceutical applications due to its unique properties as an amidine derivative. The presence of amino and benzamidine functional groups contributes to its reactivity and biological activity, making it a valuable compound in various scientific fields .

Reactant for Synthesis

3-Aminobenzamidine dihydrochloride hydrate finds its primary application in scientific research as a reactant for the synthesis of other chemicals. One documented example is its use in the creation of N-phenylamidines, which can act as selective inhibitors of human neuronal nitric oxide synthase (nNOS) []. This research highlights the potential of 3-Aminobenzamidine dihydrochloride hydrate as a building block for molecules with specific biological functions.

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Formation of Salts: The dihydrochloride form indicates that it can readily form salts with various acids, enhancing its solubility and stability in different environments.

- Condensation Reactions: It can react with carbonyl compounds to form imines or related structures, which are significant in organic synthesis .

This compound exhibits notable biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its potential role in:

- Inhibition of Serine Proteases: 3-Aminobenzamidine dihydrochloride hydrate has been shown to inhibit enzymes like trypsin and thrombin, which are crucial in various physiological processes including blood coagulation and digestion.

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further research in infectious disease treatment .

- Modulation of Cell Signaling: Its ability to interact with specific protein targets may influence cellular signaling pathways, which could have implications in cancer research and therapy .

The synthesis of 3-Aminobenzamidine dihydrochloride hydrate typically involves the following methods:

- Reaction of 3-Nitrobenzoic Acid with Ammonia: This method involves reducing 3-nitrobenzoic acid to 3-aminobenzoic acid, followed by the formation of the amidine through reaction with guanidine.

- Direct Amidination: Another approach is the direct amidination of benzoyl chloride or its derivatives with ammonia or amines, followed by hydrochloric acid treatment to obtain the dihydrochloride salt .

- Hydration Process: The final product often includes hydration steps to ensure the formation of the dihydrochloride hydrate form, which enhances its solubility.

3-Aminobenzamidine dihydrochloride hydrate has several applications across different fields:

- Pharmaceutical Research: Used as a biochemical tool for studying enzyme kinetics and inhibition.

- Biochemical Assays: Serves as a standard reference material in various assays involving proteases.

- Drug Development: Potential lead compound for developing new therapeutics targeting protease-related diseases .

Interaction studies involving 3-Aminobenzamidine dihydrochloride hydrate focus on its binding affinity and inhibitory effects on specific enzymes. Key findings include:

- Binding Studies: High-affinity binding to serine proteases has been documented, indicating its potential as a selective inhibitor.

- Mechanistic Insights: Studies have elucidated the mechanisms by which it inhibits enzyme activity, providing insights into its structure-activity relationship .

- Synergistic Effects: Research suggests that when combined with other therapeutic agents, it may enhance their efficacy against certain targets .

Several compounds share structural similarities with 3-Aminobenzamidine dihydrochloride hydrate. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| m-Aminobenzamidine hydrochloride | Amidine | Similar inhibition profile; less soluble |

| Benzamidine | Amidine | Known for broad-spectrum protease inhibition |

| 4-Aminobenzamidine dihydrochloride | Amidine | Increased potency against specific proteases |

Uniqueness

3-Aminobenzamidine dihydrochloride hydrate stands out due to its specific inhibitory action on serine proteases, combined with favorable solubility characteristics that enhance its utility in laboratory settings. Its unique combination of functional groups allows for versatile applications in both research and therapeutic contexts .